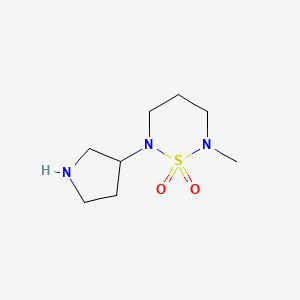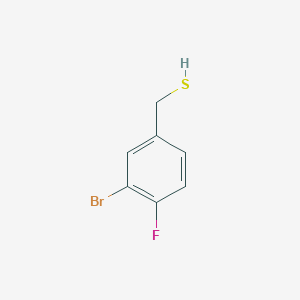![molecular formula C7H13N B13334775 [1,1'-Bi(cyclopropan)]-1-ylmethanamine](/img/structure/B13334775.png)
[1,1'-Bi(cyclopropan)]-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bi(cyclopropan)]-1-ylmethanamine is a compound characterized by the presence of two cyclopropane rings connected by a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane rings is through the reaction of carbenes with alkenes or cycloalkenes . Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide. The reaction conditions often involve the use of catalysts like palladium or nickel to facilitate the formation of cyclopropane rings .
Industrial Production Methods
Industrial production of [1,1’-Bi(cyclopropan)]-1-ylmethanamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclopropan)]-1-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
[1,1’-Bi(cyclopropan)]-1-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclopropan)]-1-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Bi(cyclopropan)]-1-yltrifluoroboranuide: This compound has a similar cyclopropane structure but with a trifluoroborate group.
[1,1’-Bi(cyclopropan)]-1-ylmethanol: This compound features a hydroxyl group instead of a methanamine group.
Uniqueness
[1,1’-Bi(cyclopropan)]-1-ylmethanamine is unique due to its methanamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1-cyclopropylcyclopropyl)methanamine |
InChI |
InChI=1S/C7H13N/c8-5-7(3-4-7)6-1-2-6/h6H,1-5,8H2 |
InChI Key |
BLOQUSDJULIXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)
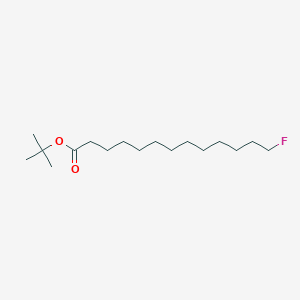
![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)
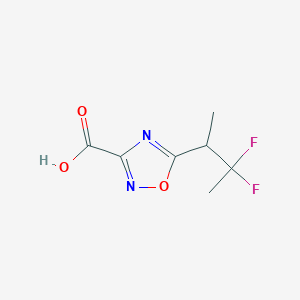
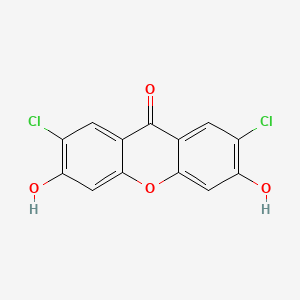
![2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
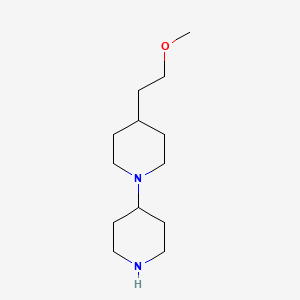
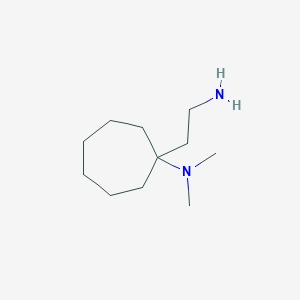
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
![2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13334759.png)
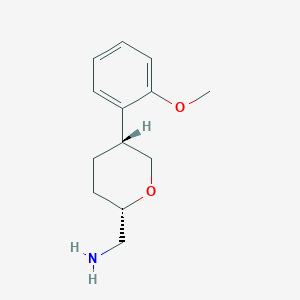
![Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13334766.png)
